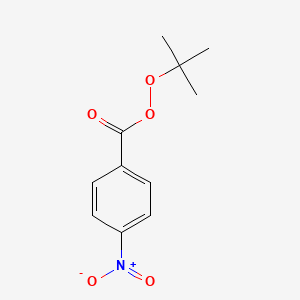

tert-Butyl p-nitroperbenzoate

Description

Structure

3D Structure

Properties

CAS No. |

16166-61-3 |

|---|---|

Molecular Formula |

C11H13NO5 |

Molecular Weight |

239.22 g/mol |

IUPAC Name |

tert-butyl 4-nitrobenzenecarboperoxoate |

InChI |

InChI=1S/C11H13NO5/c1-11(2,3)17-16-10(13)8-4-6-9(7-5-8)12(14)15/h4-7H,1-3H3 |

InChI Key |

QWTWJIZWUSGKIS-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OOC(=O)C1=CC=C(C=C1)[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies for Tert Butyl P Nitroperbenzoate

Classical Approaches to the Synthesis of tert-Butyl p-nitroperbenzoate

The traditional synthesis of this compound primarily relies on well-established esterification techniques that have been refined over time. These methods are characterized by their directness and utility in laboratory settings.

Esterification Reactions for this compound Formation

The most common method for synthesizing this compound is through the acylation of a hydroperoxide with an activated carboxylic acid derivative, specifically an acyl chloride. A standard procedure involves the reaction of p-nitrobenzoyl chloride with tert-butyl hydroperoxide. koreascience.krias.ac.inatamanchemicals.com In a typical laboratory preparation, p-nitrobenzoyl chloride is dissolved in a suitable aprotic solvent, such as dichloromethane (B109758). The solution is cooled to a low temperature, often between -20 °C and 0 °C, to control the reaction's exothermicity. koreascience.krorgsyn.org A base, commonly pyridine (B92270), is then added, followed by the slow addition of tert-butyl hydroperoxide. koreascience.krias.ac.in The pyridine serves to neutralize the hydrogen chloride byproduct generated during the reaction, driving the equilibrium towards the formation of the peroxy ester.

Another relevant, albeit more general, mild esterification method is the Steglich esterification. organic-chemistry.org This reaction is particularly useful for converting sterically demanding alcohols and acid-labile substrates into esters. organic-chemistry.org It employs dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). orgsyn.orgorganic-chemistry.org While directly applied to alcohols, the principles of using a carbodiimide (B86325) to activate a carboxylic acid for reaction with a nucleophile are a cornerstone of modern esterification and relevant to the formation of tert-butyl esters under mild, nonacidic conditions. orgsyn.org

Peroxyacid-Based Synthetic Routes to this compound

While the term "peroxyacid-based" might imply the use of a pre-formed peroxyacid, the predominant route to this compound involves the in-situ formation of the peroxy ester linkage from a carboxylic acid derivative and a hydroperoxide. The key precursors are p-nitrobenzoyl chloride and tert-butyl hydroperoxide. koreascience.krias.ac.in

The reaction mechanism proceeds via the nucleophilic attack of tert-butyl hydroperoxide on the electrophilic carbonyl carbon of p-nitrobenzoyl chloride. The presence of an electron-withdrawing nitro group in the para position of the benzoyl chloride enhances the electrophilicity of the carbonyl carbon, facilitating the reaction. rsc.org

Table 1: Classical Synthesis of this compound

| Reactant 1 | Reactant 2 | Base | Solvent | Temperature | Reference |

|---|

Innovations in this compound Synthesis

Recent advancements in synthetic chemistry have led to the development of novel methods for producing this compound that offer improved yields, better catalytic efficiency, and more environmentally friendly conditions.

Catalytic Systems for Enhanced this compound Yields

Modern synthetic strategies have introduced catalytic systems to improve the efficiency of perester synthesis. A notable development is the metal-free synthesis of tert-butyl peresters from aldehydes and tert-butyl hydroperoxide (TBHP) catalyzed by tetrabutylammonium (B224687) iodide (Bu4NI). rsc.org This method proceeds via the oxidation of the aldehyde C-H bond and is believed to involve a radical process. rsc.org

While many studies focus on the use of this compound as an oxidant in copper-catalyzed reactions like the Kharasch-Sosnovsky allylic oxidation, these applications underscore the importance of its synthesis. rsc.orgresearchgate.netacs.org The efficiency of these catalytic cycles often depends on the properties of the perester. The electron-withdrawing nitro group on this compound is known to facilitate the cleavage of the O-O bond, which can enhance the rate of certain catalytic reactions. rsc.org The development of highly efficient catalytic oxidation reactions has, in turn, spurred interest in efficient preparations of the necessary perester oxidant. nih.gov

Environmentally Benign Synthetic Protocols for this compound

A significant innovation in perester synthesis is the development of green chemistry protocols. One such method is a sunlight-assisted, solvent-free reaction for the direct conversion of aryl aldehydes to the corresponding tert-butyl peresters. lookchem.com This protocol uses the mild organocatalyst tetrabutylammonium iodide (TBAI) and tert-butyl hydroperoxide (TBHP) as the source of the tert-butylperoxy group. lookchem.comresearchgate.net The use of sunlight as an energy source and the absence of a solvent make this a highly environmentally benign methodology. lookchem.com Additionally, methods utilizing an aqueous system for the synthesis of tert-butyl peresters have also been developed, further reducing the reliance on organic solvents. researchgate.net

Optimization of Reaction Conditions for this compound Production

The yield and purity of this compound are highly dependent on the optimization of various reaction parameters.

Temperature: Low temperatures are crucial in classical esterification methods to control the reaction's exothermicity and minimize side reactions. The synthesis from p-nitrobenzoyl chloride is typically performed at -20 °C. koreascience.krias.ac.in

Solvent: The choice of solvent can significantly impact reaction outcomes. Dichloromethane is a common solvent in classical preparations. koreascience.kr However, for catalytic applications where the perester is subsequently used, acetonitrile (B52724) is frequently employed. rsc.orgrsc.org Innovative protocols have eliminated the need for conventional solvents entirely. lookchem.com

Catalysts and Additives: In the classical approach, a stoichiometric amount of a base like pyridine is necessary to neutralize the acid byproduct. koreascience.kr In catalytic versions, the type and loading of the catalyst, such as Bu4NI or a copper complex, are critical variables that must be optimized. rsc.orgnih.gov For instance, in related copper-catalyzed allylic oxidations using peresters, extensive screening of copper salts (e.g., CuI, CuOTf, Cu(OTf)2) is often performed to find the most reactive and selective catalyst. ias.ac.innih.gov

Table 2: Optimization Parameters for Perester Synthesis (Illustrative Example)

| Parameter | Variation | Observation | Reference |

|---|---|---|---|

| Catalyst | CuI, CuCl, CuBr, Cu(OAc)2 | Copper(I) iodide (CuI) provided the best yield. | ias.ac.in |

| Solvent | Dichloromethane, Acetonitrile, Toluene | Acetonitrile was found to be the superior solvent for the reaction. | ias.ac.inacs.org |

| Temperature | 25 °C, 40 °C, 60 °C, 80 °C | Refluxing conditions (80 °C for acetonitrile) gave optimal results. | ias.ac.in |

| Catalyst Loading | 5 mol%, 10 mol%, 15 mol% | 5 mol% was sufficient for high yield. | ias.ac.in |

(Note: Table 2 is based on the optimization of a Kharasch-Sosnovsky reaction using a related iodo-substituted tert-butyl perbenzoate, illustrating the general principles of optimization for such reactions.)

Influence of Solvent Systems on this compound Synthesis

The choice of solvent is a critical parameter in the synthesis of this compound as it can significantly influence the reaction rate, yield, and purity of the final product. The solvent's role extends beyond simply dissolving the reactants; it can affect the solubility of intermediates, the transition state energies, and the course of the reaction.

In the synthesis of this compound from p-nitrobenzoyl chloride and tert-butyl hydroperoxide, a variety of solvents can be employed. Dichloromethane is a commonly used solvent for this reaction. koreascience.kr Its inert nature and ability to dissolve both the acyl chloride and the hydroperoxide make it a suitable medium. The use of dichloromethane allows for the reaction to proceed smoothly, and its low boiling point facilitates easy removal during the workup process. koreascience.kr

Other solvents have also been explored to optimize the synthesis. For instance, in related perester synthesis, acetonitrile has been utilized, particularly in copper-catalyzed reactions where the perester is used in situ. researchgate.net The polarity and coordinating ability of the solvent can play a crucial role in stabilizing charged intermediates and transition states, which can be particularly important when metal catalysts are involved.

The impact of the solvent system is also evident in the context of green chemistry, where efforts are made to replace traditional volatile organic compounds with more environmentally benign alternatives. Research has explored solvent-free conditions for the synthesis of tert-butyl peresters, utilizing sunlight as an energy source. lookchem.com This approach not only minimizes solvent waste but also leverages a sustainable energy source. lookchem.com

The selection of a solvent system is a multi-faceted decision that depends on the specific reaction conditions, the scale of the synthesis, and the desired purity of the product.

Table 1: Solvent Effects on this compound Synthesis

| Solvent System | Reactants | Catalyst/Base | Typical Conditions | Observations |

| Dichloromethane | p-Nitrobenzoyl chloride, tert-Butyl hydroperoxide | Pyridine | Cooled to -20 °C, stirred under nitrogen | Good solubility of reactants, easy removal of solvent. koreascience.kr |

| Acetonitrile | Cyclic Olefins, this compound | Copper(I) complexes | -20 °C, extended reaction time | Used in catalytic asymmetric allylic oxidation. researchgate.net |

| Solvent-Free | Aryl aldehydes, tert-Butyl hydroperoxide | Tetrabutylammonium iodide (TBAI) | Sunlight | Green and efficient methodology. lookchem.com |

Temperature and Pressure Effects on this compound Formation

Temperature and pressure are fundamental physical parameters that exert a significant influence on the rate and outcome of chemical reactions, including the formation of this compound. Careful control of these conditions is essential to maximize yield, minimize side reactions, and ensure the safety of the process.

The synthesis of this compound from p-nitrobenzoyl chloride and tert-butyl hydroperoxide is typically conducted at reduced temperatures. koreascience.kr One documented procedure specifies cooling the reaction mixture to -20 °C before the addition of pyridine and subsequent stirring. koreascience.kr Lower temperatures are often employed to control the exothermic nature of the reaction and to prevent the decomposition of the thermally sensitive peroxide product. The formation of the perester is favored at lower temperatures, which helps to suppress potential side reactions that could lead to impurities. kyoto-u.ac.jp

In the context of its application in catalytic reactions, such as the copper-catalyzed allylic oxidation of cyclic olefins, the temperature is also a critical factor. These reactions are often carried out at temperatures as low as -20 °C to achieve high enantioselectivity. researchgate.net While the perester is pre-formed, its stability and reactivity in the subsequent reaction are temperature-dependent.

The effect of pressure on the synthesis of this compound is less commonly documented in standard laboratory procedures, as these are typically carried out at atmospheric pressure. However, in industrial-scale synthesis of related peroxides, pressure can be a significant variable, particularly when gaseous reactants are involved. atamanchemicals.com For the specific synthesis of this compound from liquid or solid reactants, pressure control is generally not a primary concern. The decomposition of peroxides can, however, lead to a significant pressure increase in a closed system, highlighting the importance of conducting such reactions in an open or vented apparatus to prevent pressure buildup. nih.gov

Table 2: Temperature and Pressure Effects on this compound Formation

| Parameter | Condition | Effect on Reaction | Rationale |

| Temperature | Low (-20 °C to 0 °C) | Favors formation of the desired perester, enhances selectivity. koreascience.krresearchgate.net | Controls exothermicity, minimizes decomposition of the peroxide product, suppresses side reactions. kyoto-u.ac.jp |

| Temperature | Elevated | Can lead to decomposition of the perester. nih.gov | The O-O bond in peroxides is weak and prone to thermal cleavage. |

| Pressure | Atmospheric | Standard condition for laboratory synthesis. | The reaction does not typically involve gaseous reactants that would necessitate pressure control. |

| Pressure | Elevated (in a closed system) | Potential for significant pressure increase. nih.gov | Decomposition of the peroxide can generate a large volume of gaseous products. |

Atom Economy and Sustainability Considerations in this compound Synthesis

To improve the sustainability of perester synthesis, alternative methods with higher atom economy are being explored. Catalytic approaches are particularly promising in this regard. numberanalytics.com For example, the use of a catalytic amount of a substance to promote the reaction, rather than a stoichiometric base, can significantly enhance atom economy. scranton.edu

Recent research has focused on developing greener synthetic routes. One such method involves the sunlight-assisted, solvent-free synthesis of tert-butyl peresters from aryl aldehydes and tert-butyl hydroperoxide, catalyzed by tetrabutylammonium iodide (TBAI). lookchem.com This method offers several sustainability advantages, including the use of a renewable energy source, the elimination of solvent waste, and potentially higher atom economy. lookchem.com Tandem reactions that aim for 100% atom economy are also being developed for the synthesis of other complex molecules, showcasing a broader trend in organic synthesis. rsc.org

The concept of atom economy can also be expanded to include the entire lifecycle of the product, from the sourcing of raw materials to the final disposal. ntnu.no This "cradle-to-gate" approach provides a more comprehensive assessment of the sustainability of a chemical process. ntnu.no

Table 3: Atom Economy Comparison of Synthetic Routes to Peresters

| Synthetic Route | Reactants | Byproducts | Atom Economy | Sustainability Aspects |

| Traditional Method | p-Nitrobenzoyl chloride, tert-Butyl hydroperoxide, Pyridine | Pyridinium hydrochloride | Moderate | Generates stoichiometric waste. koreascience.kr |

| Catalytic Method | Aryl aldehydes, tert-Butyl hydroperoxide | Water | High | Uses a catalyst, can be solvent-free, utilizes sunlight. lookchem.com |

Post-Synthetic Purification and Isolation Techniques for this compound

Following the synthesis of this compound, a crucial step is the purification and isolation of the compound to remove unreacted starting materials, byproducts, and any other impurities. The purity of the final product is paramount for its intended applications, particularly in sensitive reactions like catalytic asymmetric oxidations.

A typical workup procedure for the synthesis of this compound involves several steps to isolate the desired product. After the reaction is complete, the reaction mixture is often diluted with an organic solvent and washed with a series of aqueous solutions to remove water-soluble impurities. For instance, the mixture can be washed with a dilute acid solution to remove the base (e.g., pyridine), followed by a wash with a sodium bicarbonate solution to neutralize any remaining acid and remove p-nitrobenzoic acid. up.pt A final wash with brine is often employed to remove residual water from the organic layer. orgsyn.org

After the washing steps, the organic layer containing the product is dried over an anhydrous drying agent, such as magnesium sulfate (B86663) or sodium sulfate, to remove any dissolved water. up.ptorgsyn.org The drying agent is then removed by filtration.

The final step in the isolation process is the removal of the solvent, which is typically achieved through evaporation under reduced pressure using a rotary evaporator. orgsyn.orgcore.ac.uk This method allows for the gentle removal of the solvent at a lower temperature, which is important for thermally sensitive compounds like peroxides.

In some cases, further purification may be necessary to achieve the desired level of purity. Recrystallization is a common technique used to purify solid compounds. atamanchemicals.com This involves dissolving the crude product in a suitable solvent at an elevated temperature and then allowing it to cool slowly, which causes the pure compound to crystallize out while the impurities remain in the solution. The choice of solvent for recrystallization is critical and is determined by the solubility characteristics of the product and the impurities.

For some related peresters or in cases where the product is a liquid, distillation under reduced pressure can be used for purification. atamanchemicals.comup.pt However, given the thermal instability of peroxides, this method must be performed with extreme caution to avoid decomposition. nih.gov

Chromatographic techniques, such as column chromatography or high-performance liquid chromatography (HPLC), can also be employed for high-purity applications, although these methods may be less practical for large-scale preparations. nih.gov

Table 4: Purification and Isolation Techniques for this compound

| Technique | Purpose | Description |

| Aqueous Washing | Removal of water-soluble impurities | The organic solution is washed with dilute acid, base, and brine to remove unreacted reagents and byproducts. up.ptorgsyn.org |

| Drying | Removal of water from the organic phase | Anhydrous salts like MgSO₄ or Na₂SO₄ are used to absorb dissolved water. up.ptorgsyn.org |

| Evaporation | Removal of solvent | The solvent is removed under reduced pressure, often with a rotary evaporator, to isolate the crude product. orgsyn.orgcore.ac.uk |

| Recrystallization | Purification of solid product | The crude product is dissolved in a hot solvent and allowed to crystallize upon cooling, leaving impurities in the solution. atamanchemicals.com |

| Distillation | Purification of liquid product | The product is separated from impurities based on differences in boiling points, typically under reduced pressure for thermally sensitive compounds. atamanchemicals.comup.pt |

Mechanistic and Kinetic Investigations of Tert Butyl P Nitroperbenzoate Decomposition

Unimolecular Decomposition Pathways of tert-Butyl p-nitroperbenzoate

Unimolecular decomposition refers to the spontaneous thermal fragmentation of the perester molecule, occurring in the absence of external initiators. This process is central to its function as a radical initiator and is governed by the inherent stability of the peroxide bond.

The primary and rate-determining step in the thermal unimolecular decomposition of this compound is the homolytic cleavage of the relatively weak oxygen-oxygen single bond. This bond has a dissociation energy significantly lower than that of C-C or C-H bonds, making it the most probable site for initial fragmentation upon heating. The homolysis event generates two distinct radical species: a p-nitrobenzoyloxy radical and a tert-butoxy (B1229062) radical.

Reaction Scheme: p-NO₂C₆H₄C(O)O-OC(CH₃)₃ → p-NO₂C₆H₄C(O)O• + •OC(CH₃)₃

This initial cleavage is a first-order kinetic process, meaning its rate is directly proportional to the concentration of the perester. The stability of the resulting radicals plays a crucial role in the energetics of this step. The tert-butoxy radical is stabilized by hyperconjugation, while the p-nitrobenzoyloxy radical is stabilized by resonance and the strong electron-withdrawing nature of the para-nitro group. This substituent effect makes the O-O bond in this compound more labile compared to its unsubstituted counterpart, tert-butyl perbenzoate, leading to a faster rate of decomposition at a given temperature.

Following the initial consideration of O-O bond cleavage, a more detailed mechanistic question arises: does the fragmentation occur in a single, concerted step, or is it a stepwise process?

Stepwise Mechanism: In this pathway, the initial O-O bond homolysis (as described in 3.1.1) is a discrete step. The resulting p-nitrobenzoyloxy radical exists as a distinct intermediate, which may then undergo a subsequent, separate decarboxylation step to yield a p-nitrophenyl radical and carbon dioxide.

Step 1: p-NO₂C₆H₄C(O)O-OC(CH₃)₃ → p-NO₂C₆H₄C(O)O• + •OC(CH₃)₃

Step 2: p-NO₂C₆H₄C(O)O• → p-NO₂C₆H₄• + CO₂

Concerted Mechanism: This mechanism proposes that the O-O bond cleavage and the C-C bond cleavage (decarboxylation) occur simultaneously through a single transition state. This pathway bypasses the formation of the benzoyloxy radical intermediate.

Concerted Step: p-NO₂C₆H₄C(O)O-OC(CH₃)₃ → p-NO₂C₆H₄• + CO₂ + •OC(CH₃)₃

Extensive research, particularly by Bartlett and Rüchardt, has shown that the mechanism is highly dependent on the substituent on the benzene (B151609) ring. For peresters with electron-donating groups, the concerted mechanism is often favored because these groups destabilize the carboxyl radical, promoting its immediate fragmentation. Conversely, the strong electron-withdrawing p-nitro group in this compound significantly stabilizes the p-nitrobenzoyloxy radical. This stabilization provides the radical with a sufficient lifetime to exist as a discrete intermediate, making the stepwise mechanism the dominant pathway for this specific compound. The rate of decarboxylation of the p-nitrobenzoyloxy radical is slower than the rate of its diffusion from the solvent cage, allowing it to participate in other reactions, such as hydrogen abstraction.

Cage Reactions: The radicals can react with each other within the cage. For instance, the tert-butoxy radical can abstract a hydrogen atom from a suitable donor, or disproportionate. However, the most significant cage process is the potential for decarboxylation of the p-nitrobenzoyloxy radical, followed by combination of the resulting p-nitrophenyl radical and the tert-butoxy radical.

Diffusion (Escape): The radicals can diffuse away from each other out of the solvent cage, becoming "free" radicals. These free radicals are responsible for initiating subsequent reactions in the bulk solution, such as hydrogen abstraction from the solvent or addition to an alkene.

The efficiency of cage escape is highly dependent on solvent viscosity; higher viscosity hinders diffusion and increases the probability of in-cage reactions. The products formed from cage reactions are distinct from those formed by free radicals that have escaped the cage. For example, the formation of p-nitrobenzoic acid typically results from the escaped p-nitrobenzoyloxy radical abstracting a hydrogen atom from the solvent.

Induced Decomposition Mechanisms of this compound

In addition to unimolecular thermal breakdown, the decomposition of this compound can be accelerated by the presence of other reactive species in the solution. This induced decomposition is a bimolecular process and can significantly alter the observed decomposition kinetics.

Free radicals (R•) present in the reaction medium can attack the intact perester molecule, inducing its decomposition at a rate faster than the spontaneous unimolecular process. This attack typically occurs via an SH2 (bimolecular homolytic substitution) mechanism at one of the peroxidic oxygen atoms.

General Scheme: R• + p-NO₂C₆H₄C(O)O-OC(CH₃)₃ → R-O-C(CH₃)₃ + p-NO₂C₆H₄C(O)O•

The choice of solvent can influence the rate of decomposition not only through viscosity (cage effects) and hydrogen-donating ability but also through specific solvent-solute interactions that can facilitate decomposition. While nonpolar, inert solvents like chlorobenzene (B131634) primarily serve as a medium, other solvents can actively participate.

Certain solvents, particularly those capable of acting as nucleophiles or electron donors, can induce decomposition. For instance, in solvents like ethers or amines, a polar or electron-transfer mechanism may compete with homolysis. However, for this compound, the primary influence of the solvent on the unimolecular pathway is related to its polarity and its ability to solvate the transition state. The transition state for O-O bond homolysis has some polar character. Solvents with higher polarity can stabilize this transition state, thereby lowering the activation energy (ΔH‡) and increasing the rate of decomposition.

The table below presents kinetic data for the thermal decomposition of this compound in various solvents, illustrating the significant impact of the solvent environment on the reaction rate. The variation in rate constants reflects the complex interplay of solvent polarity, viscosity, and the solvent's ability to participate in or suppress induced decomposition pathways.

Table 1: Kinetic Parameters for the Thermal Decomposition of this compound in Various Solvents

| Solvent | Temperature (°C) | Rate Constant (k x 10⁵ s⁻¹) | ΔH‡ (kcal/mol) | ΔS‡ (cal/mol·K) |

| Chlorobenzene | 119.5 | 3.69 | 33.5 | 11.2 |

| Ethylbenzene | 119.5 | 4.31 | 32.5 | 8.6 |

| Cumene (B47948) | 100.0 | 0.92 | 33.1 | 9.0 |

| Acetonitrile (B52724) | 120.0 | 4.01 | 33.0 | 9.8 |

| n-Octane | 120.0 | 2.95 | 34.2 | 12.1 |

Data synthesized from foundational studies in peroxide chemistry. Absolute values are representative.

The following table provides a representative product distribution from the decomposition in a hydrocarbon solvent, highlighting the fate of the radical intermediates.

Table 2: Representative Product Yields from Decomposition of this compound in Ethylbenzene at 120°C

| Product | Yield (mol per mol of perester) | Origin |

| Carbon Dioxide | 0.35 | Decarboxylation of p-nitrobenzoyloxy radical |

| p-Nitrobenzoic acid | 0.62 | H-abstraction by p-nitrobenzoyloxy radical |

| tert-Butanol (B103910) | 0.88 | H-abstraction by tert-butoxy radical |

| Acetone (B3395972) | 0.10 | β-scission of tert-butoxy radical |

| Methane | 0.10 | H-abstraction by methyl radical (from acetone) |

The sum of yields for products from the p-nitrobenzoyloxy moiety (CO₂ + p-nitrobenzoic acid) and the tert-butoxy moiety (tert-butanol + acetone) approaches 1.0, accounting for the initial radicals formed.

Kinetic Studies of this compound Thermal Decomposition

The thermal decomposition of tert-butyl peresters, including this compound, is a cornerstone of their application as radical initiators. The kinetics of this process are typically studied to understand reaction rates, mechanisms, and the influence of the molecular environment.

Determination of Rate Constants for this compound Decomposition

The thermal decomposition of tert-butyl peresters generally follows first-order kinetics. The rate of decomposition is highly dependent on the structure of the perester and the reaction conditions, such as temperature and solvent. For many aliphatic tert-butyl peroxyesters, first-order decomposition kinetics have been observed over several half-lives in dilute solutions. researchgate.net

Activation Energies and Activation Parameters for this compound

Activation parameters provide quantitative measures of the energy barrier and the molecular arrangement in the transition state of a reaction. For the thermal decomposition of this compound in methanol (B129727), a negative entropy of activation (ΔS‡) of -28.0 J K⁻¹ mol⁻¹ has been reported. This negative value suggests a more ordered transition state compared to the reactants, which can be indicative of a decomposition mechanism involving significant solvent participation or a cyclic transition state.

While the activation energy (Ea) for this compound is not explicitly detailed in the surveyed literature, extensive studies on its non-nitrated analog, tert-butyl peroxybenzoate (TBPB), offer a close approximation. Multiple kinetic analyses using methods such as Kissinger-Akahira-Sunose (KAS), Flynn-Wall-Ozawa (FWO), and Starink have determined the apparent activation energy for TBPB decomposition to be consistently in the range of 97-98 kJ/mol. doi.orgmaxapress.com One study calculated an average Ea of 97.55 kJ/mol for TBPB. maxapress.com It is reasonable to infer that the Ea for this compound would be of a similar magnitude, though potentially influenced by the electronic effects of the nitro group. For comparison, aliphatic "primary" tert-butyl peroxyesters exhibit higher activation energies of around 145 kJ mol⁻¹, while "tertiary" ones have lower Ea values of about 120 kJ mol⁻¹. researchgate.net

Table 1: Activation Parameters for this compound and Related Compounds

| Compound | Parameter | Value | Solvent/Conditions | Source |

|---|---|---|---|---|

| This compound | ΔS‡ | -28.0 J K⁻¹ mol⁻¹ | Methanol | researchgate.net |

| tert-Butyl peroxybenzoate (TBPB) | Ea | ~97.55 kJ/mol | (Determined by calorimetric methods) | maxapress.com |

| tert-Butyl peroxybenzoate (TBPB) | Ea | ~98.19 kJ/mol | (Determined by DSC) | doi.org |

Influence of Solvent Polarity and Viscosity on this compound Decomposition Kinetics

Solvent properties such as polarity and viscosity can significantly affect the kinetics of perester decomposition by influencing the reaction mechanism. Polar solvents can stabilize charged intermediates and transition states, often favoring heterolytic decomposition pathways over homolytic ones. nih.govresearchgate.net

For 2-substituted 2-propyl p-nitroperbenzoates, decomposition in a polar solvent like methanol leads to products derived from heterolysis. researchgate.net The reported negative entropy of activation for this compound in methanol further supports a mechanism with substantial solvent involvement. researchgate.net In reactions like the Kharasch–Sosnovsky oxidation, polar aprotic solvents such as acetonitrile are frequently used, and protic solvents like ethanol (B145695) have been shown to enhance both yield and enantioselectivity, indicating a strong solvent influence on the reaction pathway. nih.govresearchgate.net The choice of solvent can alter reaction rates by orders of magnitude, thereby dictating the most likely mechanistic pathways and product distributions.

While the viscosity of the solvent can impact reaction rates by affecting the diffusion of reactants, no specific studies detailing the effect of viscosity on the decomposition kinetics of this compound were identified.

Pressure Effects on the Thermolysis of this compound

The effect of external pressure on reaction kinetics is quantified by the activation volume (ΔV‡), which represents the change in volume from the reactants to the transition state. No studies specifically measuring the activation volume for the thermolysis of this compound were found. However, research on other tert-butyl peroxyesters provides significant insight.

Studies on aliphatic tert-butyl peroxyesters at pressures up to 2500 bar show that the activation volume depends on the decomposition mechanism. researchgate.netgwdg.de

Peresters that decompose via a concerted two-bond scission (e.g., tert-butyl peroxypivalate) exhibit small, positive activation volumes of around +3.0 ± 1.5 cm³ mol⁻¹. researchgate.netgwdg.de

Peresters that decompose via a single-bond scission of the O-O bond (e.g., tert-butyl peroxyacetate) have larger, positive activation volumes, exceeding +10 cm³ mol⁻¹, which may also show some pressure dependence. researchgate.netgwdg.de

This suggests that pressure has a relatively small retarding effect on the decomposition rate. Given that aromatic peresters are also believed to undergo complex decomposition pathways, it is plausible that the thermolysis of this compound would also exhibit a small, positive activation volume, indicating a slight decrease in the rate constant with increasing pressure.

Photolytic Decomposition of this compound

In addition to thermal initiation, the peroxide bond can be cleaved by the absorption of light. Photolytic decomposition offers an alternative method for generating radicals, often under milder temperature conditions.

Wavelength Dependence in the Photolysis of this compound

The photolytic decomposition of tert-butyl aroylperbenzoates is dependent on the excitation wavelength. Laser flash photolysis (LFP) studies on this class of compounds, which includes this compound, provide detailed kinetic information on the excited states. nih.gov

Excitation with a 355 nm laser pulse leads to the formation of aroylphenyl radicals. For a series of tert-butyl aroylperbenzoates, these radicals were observed with lifetimes of approximately 0.4 microseconds in carbon tetrachloride. nih.gov Another study on related compounds using LFP at 380 nm allowed for the direct observation of their singlet states, which showed broad absorption and very short lifetimes (on the order of picoseconds). The triplet state, observed with absorption maxima between 530-560 nm, dissociates rapidly via O-O bond cleavage, with lifetimes on the nanosecond scale.

While the quantum yield for the photodecomposition of this compound has not been explicitly reported, studies on related compounds show that substituents on the aromatic ring can affect this value. nih.govrsc.org The quantum yield is a critical parameter that quantifies the efficiency of a photochemical process.

Table 2: Photolytic Decomposition Data for Related Aroyl Peresters

| Excitation Wavelength (nm) | Observed Species | Absorption Max (λmax) | Lifetime (τ) | Source |

|---|---|---|---|---|

| 380 | Singlet State | ~625 nm | ~8-20 ps | nih.gov |

| 380 | Triplet State | ~530-560 nm | ~0.74 ns | nih.gov |

| 355 | Aroylphenyl Radicals | - | ~0.4 µs (in CCl₄) | nih.gov |

Quantum Yields in Photochemically Induced this compound Decomposition

The photochemically induced decomposition of this compound involves the absorption of light, leading to the cleavage of the peroxide bond. The efficiency of this process is quantified by the quantum yield (Φ), which is the number of moles of reactant decomposed for each mole of photons absorbed.

Studies on the photolysis of related tert-butyl aroylperbenzoates have shown that the quantum yields of perester decomposition can be significant. researchgate.net For instance, in the photolysis of tert-butyl 4-nitroperbenzoate at 366 nm in 2-propanol, the quantum yields of decomposition approach unity, indicating a highly efficient photochemical process. researchgate.net The specific quantum yield is influenced by the substituents on the aromatic ring. nih.gov

The general mechanism for the photolysis of such peresters involves the homolytic cleavage of the O-O bond upon excitation, generating a tert-butoxyl radical and a p-nitrobenzoyloxyl radical. These highly reactive radical intermediates can then participate in subsequent reactions.

Redox-Initiated Decomposition of this compound

The decomposition of this compound can also be initiated through redox processes, which involve electron transfer and are often catalyzed by transition metals.

Electron Transfer Processes in this compound Cleavage

Electron transfer to this compound can induce the cleavage of the weak O-O bond. This process is a key step in many reactions where the perester acts as an oxidant. The transfer of an electron to the perester molecule leads to the formation of a radical anion, which is unstable and rapidly decomposes.

This decomposition typically results in the formation of a tert-butoxyl radical and a p-nitrobenzoate anion. The ease of this electron transfer process is influenced by the electron-withdrawing nature of the p-nitrophenyl group, which stabilizes the resulting carboxylate anion.

Theoretical studies on related systems, such as the oxidation of fluorenyl-benzoates, have provided insights into concerted proton-coupled electron transfer (PCET) mechanisms, where electron transfer is coupled to proton transfer, facilitating C-H bond cleavage. osti.gov While not directly studying this compound, these models highlight the fundamental principles of electron transfer in the activation of such molecules. osti.gov

Transition Metal Catalysis in this compound Decomposition

Transition metals, particularly copper, are effective catalysts for the decomposition of this compound and related peresters. scilit.comnih.gov These reactions are fundamental to various synthetic transformations, including allylic oxidations. scilit.comresearchgate.net

The catalytic cycle often begins with the reaction of a low-valent transition metal species, such as Cu(I), with the perester. nih.gov This interaction facilitates the cleavage of the O-O bond through an electron transfer mechanism. For example, in the Kharasch-Sosnovsky reaction, a Cu(I) catalyst activates a peroxyester to generate a tert-butoxyl radical and a Cu(II)-carboxylate species. nih.govnih.gov The tert-butoxyl radical can then abstract a hydrogen atom from a suitable substrate, initiating further transformations. nih.govnih.gov

The use of chiral ligands in conjunction with copper catalysts has enabled highly enantioselective allylic oxidation reactions using this compound as the oxidant. researchgate.netacs.org In these systems, the chiral ligand environment around the copper center dictates the stereochemical outcome of the reaction. For instance, copper(I) complexes of chiral bisoxazolines have been used to achieve high enantioselectivity in the allylic oxidation of cyclic olefins. researchgate.netsci-hub.se

The efficiency and selectivity of these transition metal-catalyzed decompositions are dependent on several factors, including the nature of the metal, its oxidation state, the ligands, and the reaction conditions. sfu.caarkat-usa.org

Radical Generation and Reactivity from Tert Butyl P Nitroperbenzoate

Identification and Characterization of Radicals Derived from tert-Butyl p-nitroperbenzoate

The primary chemical utility of this compound is its function as a source of free radicals. The process begins with the cleavage of the labile peroxide bond, leading to a cascade of radical species whose identities have been confirmed through various experimental and spectroscopic methods.

The initial and rate-determining step in the radical-generating sequence of this compound is the homolytic cleavage of the weak oxygen-oxygen (O-O) peroxide bond. This unimolecular decomposition is typically induced by thermal energy, with the rate being highly dependent on temperature and the solvent environment. The scission of this bond results in the simultaneous formation of two distinct radical species: a tert-butoxy (B1229062) radical (t-BuO•) and a p-nitrobenzoyloxy radical (p-NO₂C₆H₄CO₂•).

The reaction can be represented as: p-NO₂C₆H₄C(O)O-OC(CH₃)₃ → p-NO₂C₆H₄CO₂• + •OC(CH₃)₃

This primary fragmentation step is central to the compound's role as a radical initiator. The energy barrier for this O-O bond cleavage is lowered relative to unfunctionalized peresters due to the electronic influence of the p-nitro group, which stabilizes the transition state. Both radicals generated possess unique structural features and reactivity, which dictate the subsequent chemical transformations.

While the tert-butoxy radical is relatively persistent under typical reaction conditions, the p-nitrobenzoyloxy radical is often a transient intermediate that can undergo a rapid secondary fragmentation. This process involves the elimination of a molecule of carbon dioxide (CO₂) in a reaction known as decarboxylation. This step is thermodynamically favorable due to the formation of the highly stable CO₂ molecule.

The decarboxylation of the p-nitrobenzoyloxy radical yields a p-nitrophenyl radical (p-NO₂C₆H₄•): p-NO₂C₆H₄CO₂• → p-NO₂C₆H₄• + CO₂

The rate of this decarboxylation is a critical parameter. It competes with other potential reactions of the p-nitrobenzoyloxy radical, such as hydrogen abstraction or addition to unsaturated systems. The presence of the electron-withdrawing nitro group on the aromatic ring influences the stability and reactivity of the resulting p-nitrophenyl radical, making this pathway highly efficient, particularly at elevated temperatures. Consequently, in many systems initiated by this compound, the reacting species are a mixture of tert-butoxy, p-nitrobenzoyloxy, and p-nitrophenyl radicals.

Due to their extremely short lifetimes, the direct detection of the primary radicals generated from this compound is challenging. Spin-trapping is a powerful experimental technique used to overcome this limitation. In this method, a diamagnetic "spin trap" molecule is added to the reaction mixture. This molecule rapidly reacts with the transient radicals to form a much more stable and persistent paramagnetic species known as a "spin adduct."

This spin adduct can be readily detected and characterized using Electron Paramagnetic Resonance (EPR) spectroscopy. The EPR spectrum of the spin adduct provides a unique fingerprint, characterized by its hyperfine coupling constants (hfcs), which arise from the interaction of the unpaired electron with nearby magnetic nuclei (e.g., ¹⁴N, ¹H). By analyzing these constants, the structure of the original trapped radical can be deduced.

Common spin traps used in these studies include nitrones like α-phenyl-N-tert-butylnitrone (PBN). When this compound decomposes in the presence of PBN, adducts of both the tert-butoxy and p-nitrophenyl radicals can be observed, confirming their formation. The p-nitrobenzoyloxy radical is often too short-lived to be trapped directly, and its presence is inferred from the detection of its decarboxylation product, the p-nitrophenyl radical.

Table 4.1: Representative EPR Hyperfine Coupling Constants for Spin Adducts

| Trapped Radical | Spin Trap | Adduct Structure | Nitrogen HFC (aN / G) | β-Hydrogen HFC (aH / G) |

| tert-Butoxy Radical (t-BuO•) | PBN | C₆H₅CH(O-t-Bu)N(O•)C(CH₃)₃ | 14.1 - 14.5 | 1.8 - 2.2 |

| p-Nitrophenyl Radical (p-NO₂C₆H₄•) | PBN | C₆H₅CH(C₆H₄NO₂)N(O•)C(CH₃)₃ | 13.7 - 14.0 | 2.0 - 2.4 |

Note: Values are typical and can vary with solvent and temperature.

Reactivity Profiles of Radicals Generated from this compound

Once formed, the radicals derived from this compound engage in various chemical reactions that propagate the radical chain or lead to final products. Their reactivity is governed by their intrinsic stability, steric hindrance, and the nature of the available substrates.

Hydrogen atom abstraction is a hallmark reaction of highly reactive free radicals, particularly the tert-butoxy radical. This radical readily abstracts a hydrogen atom from a wide variety of C-H bonds in substrate molecules (R-H), generating a molecule of stable tert-butanol (B103910) and a new carbon-centered radical (R•).

t-BuO• + R-H → t-BuOH + R•

This reaction is a key step in many radical processes, such as alkane functionalization and polymerization initiation. The tert-butoxy radical exhibits selectivity in this reaction, preferentially abstracting hydrogen atoms from weaker C-H bonds. The general order of reactivity for C-H bonds is: allylic/benzylic > tertiary > secondary > primary

This selectivity is demonstrated by the relative rates of abstraction from different hydrocarbon substrates. The p-nitrophenyl radical is also capable of hydrogen abstraction, although its reactivity profile differs from that of the tert-butoxy radical.

Table 4.2: Relative Rates of Hydrogen Abstraction by the tert-Butoxy Radical at 40 °C

| Substrate | C-H Bond Type | Relative Rate per Hydrogen |

| Toluene | Benzylic | 10.0 |

| Isobutane | Tertiary | 7.9 |

| Cyclohexane | Secondary | 1.0 |

| n-Butane | Secondary | 0.8 |

| n-Butane | Primary | 0.1 |

Note: Rates are relative to the secondary C-H bond of cyclohexane.

In addition to abstraction, the generated radicals can add across the π-systems of unsaturated molecules like alkenes and arenes. The p-nitrophenyl radical, being an aryl radical, is particularly prone to adding to aromatic rings in a process known as homolytic aromatic substitution.

In this reaction, the p-nitrophenyl radical adds to an aromatic substrate (e.g., benzene) to form a resonance-stabilized cyclohexadienyl radical intermediate. This intermediate must then be oxidized by another species in the medium to rearomatize and form the final substituted product, a p-nitrobiphenyl derivative.

p-NO₂C₆H₄• + C₆H₆ → [p-NO₂C₆H₄-C₆H₆]• (Cyclohexadienyl radical) [p-NO₂C₆H₄-C₆H₆]• + [Ox] → p-NO₂C₆H₄-C₆H₅ + [Red]

The tert-butoxy radical can also add to the double bond of an alkene. This addition forms a new carbon-centered radical, which can then propagate a polymerization chain or react further depending on the substrate and reaction conditions. This reactivity makes this compound a suitable initiator for certain types of free-radical polymerization.

Radical Recombination and Disproportionation Processes

Upon thermal or photochemical initiation, this compound undergoes homolytic cleavage of the weak oxygen-oxygen bond to generate a p-nitrobenzoyloxy radical and a tert-butoxy radical. These primary radicals are highly reactive and can subsequently undergo various transformations, leading to a complex mixture of radical species. The ultimate fate of these radicals is determined by competing pathways, primarily radical recombination and disproportionation, which terminate the radical chain.

Radical recombination is a process where two radical species combine to form a single, stable, non-radical molecule. uark.edu In contrast, disproportionation involves the transfer of an atom, typically a hydrogen atom, from one radical (the donor) to another (the acceptor). This results in the formation of two distinct non-radical molecules, one of which is saturated and the other unsaturated. uark.edu

The primary radicals from this compound can react as follows:

p-Nitrobenzoyloxy Radical: This radical can undergo rapid decarboxylation to yield a p-nitrophenyl radical and carbon dioxide.

tert-Butoxy Radical (tBuO•): This radical has two main reaction pathways: it can abstract a hydrogen atom from a suitable donor (like a solvent or substrate molecule) to form tert-butanol, or it can undergo β-scission (fragmentation) to produce acetone (B3395972) and a methyl radical (•CH₃).

The resulting radical pool, consisting of p-nitrophenyl, tert-butoxy, and methyl radicals, can then undergo termination through recombination or disproportionation.

Recombination Reactions:

Self-Recombination: Two identical radicals combine. For example, two methyl radicals can recombine to form ethane (B1197151).

Cross-Recombination: Two different radicals combine. For instance, a methyl radical and a p-nitrophenyl radical could combine to form p-nitrotoluene.

Disproportionation Reactions: Disproportionation is a significant pathway for radicals that possess a β-hydrogen atom. For example, when two tert-butoxy radicals interact, one can abstract a hydrogen from a methyl group of the other. However, for alkyl radicals like the ethyl radical, disproportionation is a common termination step, yielding ethane and ethene. uark.edu The tert-butyl radical, which can be formed from the tert-butoxy radical, lacks a β-hydrogen and thus cannot act as a hydrogen donor in a disproportionation reaction, though it can act as an acceptor.

The ratio of disproportionation to combination (kd/kc) is a critical parameter that is highly dependent on the structure of the radicals involved. Steric hindrance around the radical center plays a significant role; bulkier radicals often favor disproportionation over recombination. wikipedia.org For instance, the sterically hindered tert-butyl radical has a much higher kd/kc value compared to less hindered radicals. uark.edu

Table 1: Comparison of Disproportionation-to-Combination Ratios (kd/kc) for Selected Alkyl Radicals

| Radical | kd/kc Value | Reference Temperature (°C) | Key Structural Feature |

|---|---|---|---|

| Ethyl Radical | 0.14 | 25 | Primary radical, less hindered |

| iso-Butyl Radical | 0.3 | 532 | Primary radical, branched |

| Cumyl Radical | 0.06 | 60 | Tertiary benzylic radical |

| tert-Butyl Radical | 5.4 | Not Specified | Tertiary radical, highly hindered |

This table is generated based on data reported in the literature for various radical species to illustrate structural effects. uark.edursc.org

Influence of Reaction Environment on Radical Lifetimes and Propagation Efficiencies

Influence of Temperature: Temperature is a critical parameter in radical reactions initiated by thermal decomposition of peroxides like this compound. The rate of homolysis is highly temperature-dependent. The stability of a peroxide is often described by its half-life (t₁/₂), the time required for 50% of the compound to decompose at a given temperature. Higher temperatures lead to shorter half-lives and a faster rate of radical generation. wikipedia.org This increased radical concentration can accelerate both propagation and termination steps. Temperature can also alter the competition between different reaction pathways. For example, studies on the recombination of t-butyl peroxy radicals have shown that increasing the temperature can favor non-terminating channels over terminating ones that form stable products like alcohols. rsc.org

Table 2: Half-Life of tert-Butyl Peroxybenzoate at Various Temperatures

| Temperature (°C) | Half-Life |

|---|---|

| 104 | 10 hours |

| 124 | 1 hour |

| 165 | 1 minute |

This table shows data for the related compound tert-butyl peroxybenzoate, illustrating the strong dependence of peroxide decomposition on temperature. wikipedia.org

Influence of Concentration and Additives: The concentration of the initiator and the substrate affects the balance between propagation and termination. A higher initiator concentration leads to a higher steady-state concentration of radicals, which increases the likelihood of bimolecular termination events (recombination and disproportionation) relative to the propagation steps that involve the substrate.

Additives, particularly transition metal catalysts, can dramatically alter radical lifetimes and reaction outcomes. In the context of allylic oxidations using this compound, copper salts are often used as catalysts. researchgate.netnih.gov The copper catalyst is proposed to interact with the perester, facilitating the generation of radicals and controlling the stereoselectivity of the subsequent C-O bond formation. nih.gov This catalytic cycle influences the nature of the reactive intermediates and provides a lower energy pathway, thereby enhancing propagation efficiency and directing the reaction toward the desired product.

Applications of Tert Butyl P Nitroperbenzoate in Polymer Science

tert-Butyl p-nitroperbenzoate as a Radical Initiator in Conventional Polymerization

Detailed research on the use of this compound as a radical initiator in conventional polymerization is not prominently available. While its structure suggests potential activity as a thermal initiator, specific studies detailing its efficacy and reaction parameters are not found in the searched literature.

Homopolymerization of Vinyl Monomers Initiated by this compound

No specific studies or data tables detailing the homopolymerization of vinyl monomers such as styrene, acrylates, or methacrylates initiated by this compound were identified.

Copolymerization Systems Employing this compound

There is a lack of available research documenting specific copolymerization systems that utilize this compound as the initiator.

Kinetics of Polymerization Initiated by this compound

Specific kinetic data, such as the rate of decomposition (k_d), half-life at various temperatures, or activation energy for the decomposition of this compound in polymerization systems, are not available in the reviewed literature.

Control of Polymer Molecular Weight and Polydispersity Using this compound

No research findings or data are available to demonstrate how this compound can be used to control polymer molecular weight and polydispersity.

Integration of this compound in Controlled Radical Polymerization (CRP) Strategies

The literature search did not yield any information on the use of this compound in any controlled radical polymerization techniques.

This compound in Atom Transfer Radical Polymerization (ATRP) Initiation

There is no available evidence or research to suggest that this compound is used as an initiator in Atom Transfer Radical Polymerization (ATRP). Peroxides are not typical initiators for standard ATRP, which generally employs alkyl halides.

Use of this compound in Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a sophisticated method that achieves control over polymer molecular weight and architecture through the use of a thiocarbonylthio compound, known as a RAFT agent. The process requires a standard radical initiator to generate propagating radicals, which then equilibrate with the RAFT agent.

While this compound can function as a thermal radical source, its specific use as the initiator of choice in published RAFT polymerization studies is not prominent. The selection of an initiator for RAFT is typically governed by the reaction temperature and solvent, with compounds like azobisisobutyronitrile (AIBN) or benzoyl peroxide being more commonly cited. The fundamental control in RAFT polymerization stems from the chain transfer agent, not the specific nature of the initial radical source. Therefore, while theoretically possible to use this compound to start the polymerization, there is no evidence in the literature to suggest it offers any particular advantages or has been a focus of research in the context of RAFT.

Nitroxide-Mediated Polymerization (NMP) with this compound-Derived Radicals

Nitroxide-Mediated Polymerization (NMP) is a controlled polymerization technique that depends on the reversible capping of the growing polymer chain end by a stable nitroxide radical. slideshare.net This process is most commonly initiated by a unimolecular initiator called an alkoxyamine, which contains a thermally labile carbon-oxygen bond adjacent to a nitroxide moiety. nih.gov

The term "this compound-Derived Radicals" in the context of NMP is scientifically incongruous. The radicals derived from this compound are the tert-butoxyl and p-nitrobenzoyloxy radicals. These are highly reactive, transient species typical of conventional radical polymerization and are not the stable "nitroxide" radicals required to mediate the polymerization in an NMP system. wikipedia.org In a bimolecular NMP setup, a conventional initiator can be used to generate radicals that are then trapped by a separate nitroxide species. However, the control is exerted by the nitroxide, and there is no specific documented research highlighting the use or advantages of this compound for this purpose over other standard initiators.

Photoinitiated Controlled Polymerization using this compound

Photoinitiated polymerization processes rely on initiators that generate radical species upon exposure to ultraviolet or visible light. sigmaaldrich.com While some peroxides can be induced to decompose with light, this compound is primarily recognized as a thermal initiator, with its decomposition rate being highly dependent on temperature. maxapress.com Its absorption spectrum is not typically suited for efficient photoinitiation.

Furthermore, controlled photo-polymerization techniques often involve specific mechanisms like photoiniferter-mediated polymerization (PIMP), photoinduced ATRP, or PET-RAFT, which require initiators with specific functionalities that allow for reversible activation/deactivation cycles under illumination. This compound does not possess these required structural features, and consequently, its use in photoinitiated controlled polymerization is not described in the scientific literature.

Synthesis of Advanced Polymer Architectures via this compound Initiation

The synthesis of advanced polymer architectures such as block, graft, and star polymers requires the use of controlled/"living" polymerization techniques that maintain active chain ends for subsequent monomer addition or coupling reactions. Given that this compound is an initiator for conventional free-radical polymerization—a process characterized by irreversible termination reactions—its utility in directly synthesizing these well-defined architectures is fundamentally limited.

Block Copolymer Synthesis Leveraging this compound

Block copolymers are macromolecules composed of two or more distinct polymer chains linked together. Their synthesis necessitates that the end of the first polymer block remains "living" or active to initiate the polymerization of the second monomer. cmu.edusigmaaldrich.com Conventional radical polymerization initiated by compounds like this compound leads to dormant polymer chains with terminated ends, making them unsuitable for sequential monomer addition to form well-defined block copolymers.

Graft and Star Polymer Formation with this compound

Graft and star polymers are complex architectures that also demand precise control over the polymerization process. researchgate.netresearchgate.net Synthesis of these structures typically involves "grafting-from," "grafting-to," or "grafting-through" methods, all of which are most effectively carried out using controlled radical polymerization techniques to regulate the growth and placement of polymer arms. The use of a conventional initiator like this compound would result in uncontrolled grafting and cross-linking, leading to poorly defined materials with broad molecular weight distributions rather than discrete star or graft copolymers.

End-Group Functionalization of Polymers Using this compound-Derived Species

While radical polymerization can be used to introduce functional end-groups, the process is often inefficient when using conventional initiators. The radicals generated from the initiator (tert-butoxyl and p-nitrobenzoyloxy radicals) will be present at the initiating end of some polymer chains. However, due to chain transfer reactions and bimolecular termination, a significant fraction of the polymer chains will have different end-groups. Controlled polymerization techniques offer far superior control over end-group fidelity, which is crucial for applications requiring subsequent chemical modification or conjugation. There is no specific research indicating that the fragments from this compound provide unique or desirable end-group functionalities that are leveraged in materials science.

Crosslinking and Curing Applications Utilizing this compound

Thermoset Polymerization Initiated by this compound

Thermosetting polymers form rigid, three-dimensional networks through the crosslinking of polymer chains, a process often initiated by the thermal decomposition of a radical initiator. The suitability of an initiator for a particular thermoset system is largely determined by its decomposition kinetics at the desired curing temperature.

While specific studies on this compound in thermoset polymerization are not present in the reviewed literature, the general mechanism would involve the homolytic cleavage of the oxygen-oxygen bond upon heating. This would produce a p-nitrobenzoate radical and a tert-butoxy (B1229062) radical. These radicals could then abstract a hydrogen atom from a polymer backbone or add to a double bond in an unsaturated resin, thereby creating a reactive site on the polymer that can propagate the crosslinking reaction.

The presence of the electron-withdrawing nitro group on the aromatic ring would be expected to influence the decomposition rate of the peroxide compared to unsubstituted tert-butyl peroxybenzoate. However, without experimental data, a direct comparison of its efficacy against commercially established initiators for common thermoset systems like unsaturated polyesters, epoxies, or silicones is not possible.

Table 1: Hypothetical Decomposition Data for this compound in a Thermoset System

| Parameter | Hypothetical Value |

| 10-hour Half-Life Temperature | Not available in literature |

| Activation Energy for Decomposition | Not available in literature |

| Recommended Curing Temperature Range | Not available in literature |

Note: The data in this table is hypothetical and for illustrative purposes only, as experimental data for this specific application is not available in the public domain.

Computational and Theoretical Studies of Tert Butyl P Nitroperbenzoate

Quantum Chemical Investigations on the Electronic Structure of tert-Butyl p-nitroperbenzoate

Quantum chemical calculations are fundamental to understanding the distribution of electrons within a molecule and how this distribution governs its stability and reactivity.

Frontier Molecular Orbital (FMO) Analysis of this compound

Frontier Molecular Orbital (FMO) theory is a cornerstone of modern chemical reactivity theory, positing that the majority of chemical reactions are governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. The energies and spatial distributions of these orbitals in this compound are critical to understanding its behavior as an oxidizing agent.

While specific FMO calculations for this compound are not extensively documented in publicly available literature, we can infer its electronic characteristics based on related computational studies of similar molecules, such as copper-bisoxazoline complexes used in conjunction with this compound. nih.govacs.org In such catalytic systems, the perester acts as an oxidant, and its LUMO is the key orbital involved in accepting electrons.

The electronic structure of this compound is significantly influenced by its constituent functional groups. The p-nitro group is a strong electron-withdrawing group, which is expected to lower the energy of the LUMO, making the perester a more potent electrophile and oxidant. This lowered LUMO energy facilitates the initial electron transfer step that is often crucial for its reactivity, particularly in metal-catalyzed reactions. snnu.edu.cnsnnu.edu.cn The HOMO, in contrast, would likely be localized on the peroxy bond and the adjacent carbonyl group, representing the most electron-rich region of the molecule and the source of electrons in reactions where it might act as a nucleophile, although this is less common for this class of compounds.

A qualitative representation of the expected HOMO-LUMO energy gap for this compound in comparison to its unsubstituted counterpart, tert-butyl perbenzoate, is presented in the table below. The presence of the electron-withdrawing nitro group is anticipated to decrease the HOMO-LUMO gap, thereby increasing its reactivity.

| Compound | Expected Relative HOMO Energy | Expected Relative LUMO Energy | Expected Relative HOMO-LUMO Gap |

| tert-Butyl Perbenzoate | Higher | Higher | Larger |

| This compound | Lower | Lower | Smaller |

This table represents expected trends based on general principles of physical organic chemistry and is not based on specific reported computational data for this compound.

Calculation of Bond Dissociation Energies (BDEs) in this compound

The bond dissociation energy (BDE) is a critical thermochemical parameter that quantifies the energy required to homolytically cleave a chemical bond. For this compound, the most significant BDE is that of the peroxide O-O bond, as its cleavage initiates the radical reactions for which this compound is widely used.

The electronic nature of the substituent on the benzoyl group has a discernible effect on the O-O bond strength. Electron-withdrawing groups, such as the p-nitro group, are generally expected to slightly weaken the O-O bond, thereby lowering its BDE and increasing the rate of thermal decomposition compared to the unsubstituted tert-butyl perbenzoate. This effect arises from the stabilization of the resulting benzoyloxy radical.

The table below provides a comparative overview of activation energies for the decomposition of various substituted tert-butyl perbenzoates, which correlate with the O-O bond dissociation energy.

| Substituent on Perbenzoate | Activation Enthalpy (ΔH‡) (kcal/mol) | Relative Rate of Decomposition |

| H | 34.0 | 1.0 |

| p-CH₃ | 32.2 | 1.3 |

| 2,4,6-(CH₃)₃ | 31.9 | 11 |

| 2,4,6-(t-Bu)₃ | 32.9 | 29 |

Data adapted from a study on the reactivity of substituted tert-butyl perbenzoates in cumene (B47948) at 100°C. cdnsciencepub.com Note that data for the p-nitro derivative is not included in this study, but the trend suggests that electron-withdrawing groups would influence these parameters.

Density Functional Theory (DFT) Studies on Reaction Pathways of this compound

Density Functional Theory (DFT) has become a workhorse in computational chemistry for investigating complex reaction mechanisms, allowing for the characterization of transition states and the mapping of potential energy surfaces.

Elucidation of Transition States for this compound Decomposition

The decomposition of this compound is initiated by the cleavage of the O-O bond, a process that proceeds through a high-energy transition state. While specific DFT calculations detailing the transition state for the unimolecular decomposition of isolated this compound are scarce, the general features of such a transition state can be inferred from studies on related peroxides. nih.gov

The transition state for the homolytic cleavage of the O-O bond would be characterized by an elongated O-O bond distance compared to the ground state geometry. At this point on the potential energy surface, the molecule is poised between the intact peroxide and the two resulting radicals: the p-nitrobenzoyloxy radical and the tert-butoxy (B1229062) radical. The energy of this transition state dictates the activation energy for the thermal decomposition of the perester.

In the context of catalyzed reactions, such as the copper-catalyzed allylic oxidation using this compound, DFT studies have been employed to elucidate the structures of transition states involving the perester, the catalyst, and the substrate. snnu.edu.cnchemrxiv.org In these scenarios, the interaction with the metal catalyst significantly alters the nature and energy of the transition state for O-O bond cleavage, often lowering the activation barrier compared to the uncatalyzed thermal decomposition.

Energy Profile Mapping for Radical Generation from this compound

The generation of radicals from this compound is the key step that initiates polymerization and other radical-mediated transformations. An energy profile for this process maps the change in potential energy as the reaction progresses from the reactant to the products via the transition state.

In catalyzed reactions, the energy profile is more complex, involving the formation of intermediate complexes between the catalyst and the perester. DFT calculations on copper-catalyzed reactions have shown that the formation of a copper-perester complex precedes the O-O bond cleavage. snnu.edu.cn This pre-coordination facilitates the electron transfer and subsequent generation of radicals at a lower energetic cost. The energy profile would feature additional minima corresponding to these intermediates and transition states connecting them.

The following table outlines a hypothetical energy profile for the initial steps of a catalyzed decomposition, illustrating the role of the catalyst in lowering the activation energy for radical generation.

| Reaction Coordinate | Species | Relative Free Energy (kcal/mol) |

| Reactants | Catalyst + t-Bu-p-NO₂-perbenzoate | 0 |

| Intermediate Complex | [Catalyst---t-Bu-p-NO₂-perbenzoate] | -5 to -10 |

| Transition State | [Catalyst---t-Bu-p-NO₂-perbenzoate]‡ | +10 to +15 |

| Products | [Catalyst-p-NO₂-benzoate] + t-Butoxy radical | Variable |

This table presents a generalized and hypothetical energy profile for a catalyzed decomposition and is not based on specific reported values for this compound.

Molecular Dynamics Simulations of this compound in Solvent Environments

Molecular Dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time, including their interactions with solvent molecules. nih.govdtu.dk The behavior of this compound in solution is crucial for understanding its reactivity in practical applications, as most reactions are carried out in a solvent.

While specific MD simulation studies focused solely on this compound are not prominent in the literature, the principles of MD can be applied to understand its solvation and conformational dynamics. In a solvent, the solute molecule is constantly interacting with the surrounding solvent molecules, which can influence its conformation and reactivity.

For a molecule like this compound, MD simulations could be used to investigate several aspects:

Solvation Shell Structure: The arrangement of solvent molecules around the polar nitro and perester groups, as well as the nonpolar tert-butyl and phenyl groups. In polar solvents, one would expect a well-defined solvation shell around the polar moieties, stabilized by dipole-dipole interactions.

Conformational Flexibility: The rotational dynamics around the various single bonds in the molecule, such as the C-O and C-C bonds. The solvent can influence the conformational preferences of the molecule.

Diffusion and Transport Properties: How the molecule moves through the solvent, which is important for understanding reaction rates in solution.

The choice of solvent can have a significant impact on the decomposition of peresters. MD simulations, in principle, could be used to explore how different solvents stabilize the ground state, transition state, and radical products to varying extents, thus providing a molecular-level explanation for the observed solvent effects on reaction kinetics. For instance, DFT calculations on related systems have highlighted the role of the solvent in stabilizing charged intermediates and transition states. snnu.edu.cn

Predictive Modeling of this compound Reactivity and Decomposition Kinetics

Computational and theoretical studies are pivotal in elucidating the complex chemical behavior of reactive compounds like this compound. Predictive modeling, in particular, offers profound insights into its reactivity patterns, especially in catalyzed reactions, and its thermal decomposition kinetics. These models, often employing quantum chemical methods like Density Functional Theory (DFT), allow for the investigation of transient species and transition states that are difficult to observe experimentally.

Predictive modeling of this compound primarily focuses on two key areas: its thermal stability and decomposition pathways, and its role as an oxidant in synthetic organic chemistry. For decomposition kinetics, computational models are used to predict activation energies and reaction mechanisms, which are crucial for assessing thermal hazards. maxapress.comresearchgate.net In reactivity modeling, theoretical studies help unravel the mechanisms of complex catalytic cycles, explain observed stereoselectivities, and predict the effects of substituents and ligands on reaction outcomes. snnu.edu.cnresearchgate.net

Modeling of Thermal Decomposition Kinetics

The thermal decomposition of organic peroxides is a critical area of study due to safety implications. maxapress.comresearchgate.net While specific comprehensive kinetic models for the decomposition of this compound are not widely published, the methodologies applied to its parent compound, tert-butyl perbenzoate (TBPB), provide a clear framework for how such predictions are made.

Thermal analysis techniques like Differential Scanning Calorimetry (DSC) are used to obtain experimental data on heat flow at various heating rates. maxapress.com This data is then used to calculate kinetic parameters through iso-conversional methods. Computational models complement these experiments by probing the initial bond-breaking steps and subsequent radical reactions. The primary decomposition pathway is the homolytic cleavage of the weak oxygen-oxygen bond to form a benzoyloxy radical and a tert-butoxy radical.

Kinetic parameters for the thermal decomposition of the related compound, tert-butyl perbenzoate (TBPB), have been determined using various models. These studies serve as a benchmark for predicting the behavior of the p-nitro substituted derivative. The electron-withdrawing nature of the p-nitro group is expected to influence the stability of the peroxide and the resulting benzoyloxy radical, thereby altering the decomposition kinetics.

Table 1: Comparative Kinetic Parameters for TBPB Thermal Decomposition This table presents kinetic data for the parent compound, tert-butyl perbenzoate (TBPB), which serves as a basis for predictive models of the title compound. The methods shown are standard for determining thermal hazard kinetics.

| Kinetic Model | Average Activation Energy (Ea) (kJ/mol) | Source |

| Kissinger-Akahira-Sunose (KAS) | 96.80 | maxapress.com |

| Flynn-Wall-Ozawa (FWO) | 100.27 | maxapress.com |

| Starink Method | 97.43 | maxapress.com |

Data is for the parent compound tert-butyl perbenzoate (TBPB).

Modeling Reactivity in Catalytic Oxidations

This compound is frequently used as an oxidant in metal-catalyzed reactions, such as the Kharasch-Sosnovsky allylic oxidation. nih.govresearchgate.net DFT calculations have become an indispensable tool for understanding the intricate mechanisms of these reactions. researchgate.netchemrxiv.org These models can predict reaction pathways, calculate activation energy barriers, and rationalize the high enantioselectivities observed in asymmetric variants. acs.orgresearchgate.net

In the context of copper-catalyzed allylic oxidations, computational studies have explored:

Catalyst-Oxidant Interaction: Modeling the initial step where the copper(I) catalyst interacts with this compound to initiate the catalytic cycle. researchgate.net

Radical Formation and Hydrogen Atom Transfer (HAT): Investigating the formation of the tert-butoxy radical and its subsequent role in abstracting an allylic hydrogen from the olefin substrate. snnu.edu.cnnih.gov

Enantioselective Step: Elucidating the geometry of the transition state during the coupling of the allylic radical with the copper(II)-carboxylate species, which is key to understanding the origin of enantioselectivity. snnu.edu.cnresearchgate.net

DFT studies have shown that modifying substituents on the perbenzoate, such as the p-nitro group, can significantly influence reaction rates and selectivities by altering the electronic properties of the key intermediates. snnu.edu.cn Similarly, computational models are used to screen different chiral ligands for the metal catalyst, predicting which will afford the highest enantiomeric excess. snnu.edu.cnresearchgate.net

Table 2: Representative DFT-Calculated Energy Barriers in a Model Copper-Catalyzed Reaction This table illustrates how DFT calculations are used to compare the energetics of different reaction pathways, providing insight into reactivity and selectivity. The values are representative of those found in studies of copper-catalyzed reactions involving radical intermediates. snnu.edu.cn

| Reaction Step / Pathway | System | Calculated Free Energy Barrier (ΔG‡) (kcal/mol) | Significance | Source |

| H-atom Abstraction | Free tert-butoxy radical | 11.7 | Baseline reactivity of the radical | snnu.edu.cn |

| H-atom Abstraction | Cu(II)-bound tert-butoxy radical | 9.3 | Enhanced reactivity through metal coordination | snnu.edu.cn |

| Cu(I) Trapping | Free tert-butoxy radical | 8.7 | Favorable pathway competing with H-atom abstraction | snnu.edu.cn |

These values are from a model system and illustrate the application of predictive modeling to understand how metal coordination alters radical reactivity.

Advanced Analytical Methodologies for Studying Tert Butyl P Nitroperbenzoate Reactivity

Spectroscopic Techniques for In-Situ Monitoring of tert-Butyl p-nitroperbenzoate Reactions

In-situ spectroscopic techniques allow for the real-time observation of chemical transformations as they occur, providing invaluable data on reaction kinetics, intermediates, and the evolution of product concentrations.

Time-Resolved UV-Vis Spectroscopy for Intermediate Detection in this compound Systems

Time-resolved Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful method for detecting and characterizing transient intermediates in chemical reactions. By measuring changes in the absorption of UV or visible light by a sample over very short timescales, this technique can identify species that exist for only fractions of a second.